Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Overview
Description
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S. It belongs to the thiazole family, which is known for its diverse biological and chemical properties. This compound is often used in various scientific research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate typically involves the reaction of 2-phenylthiazole-4-carboxylic acid with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. The resulting product is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylthiazole-4-carboxylate: Lacks the bromine atom at the 5-position.
5-Bromo-2-phenylthiazole-4-carboxylic acid: Lacks the ethyl ester group.
2-Phenylthiazole-4-carboxylic acid: Lacks both the bromine atom and the ethyl ester group.
Uniqueness
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJVAODOMRERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659424 | |
Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-21-0 | |
Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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